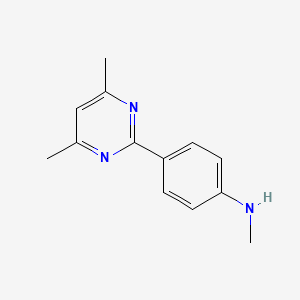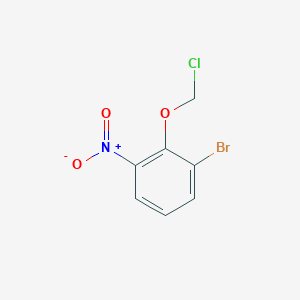
1-Bromo-2-(chloromethoxy)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(chloromethoxy)-3-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring
準備方法
The synthesis of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although the specific conditions and products depend on the nature of the oxidizing agent used.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
科学的研究の応用
1-Bromo-2-(chloromethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those requiring aromatic halides as building blocks.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(chloromethoxy)-3-nitrobenzene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of electron-withdrawing groups like nitro and halides makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions.
類似化合物との比較
1-Bromo-2-(chloromethoxy)-3-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-chlorobenzene: Lacks the nitro and chloromethoxy groups, making it less reactive in certain reactions.
2-Bromo-4-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, which can influence its reactivity and applications.
3-Bromo-4-nitroanisole: Similar structure but different positioning of functional groups, affecting its chemical behavior.
特性
分子式 |
C7H5BrClNO3 |
|---|---|
分子量 |
266.47 g/mol |
IUPAC名 |
1-bromo-2-(chloromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H,4H2 |
InChIキー |
PSGRGNVGPUMNCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)OCCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
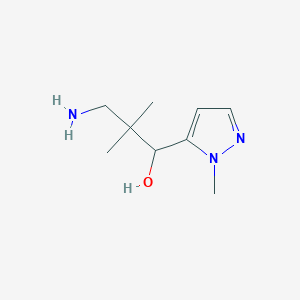
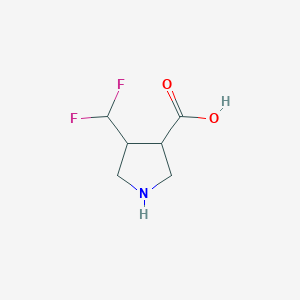
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
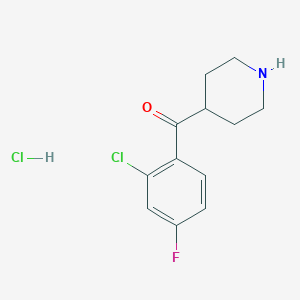
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
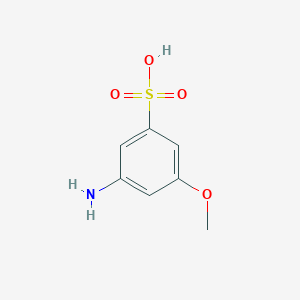
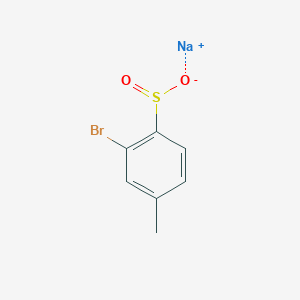
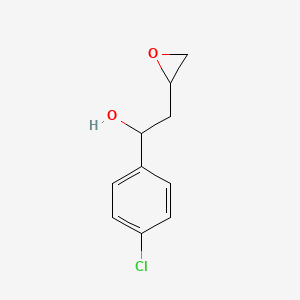
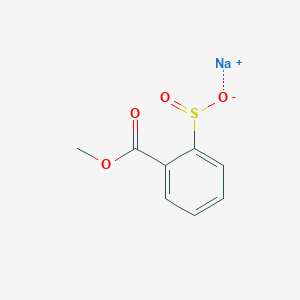
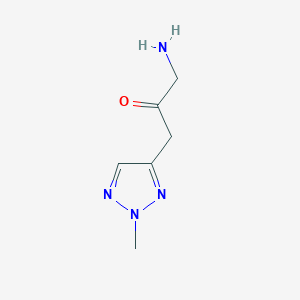
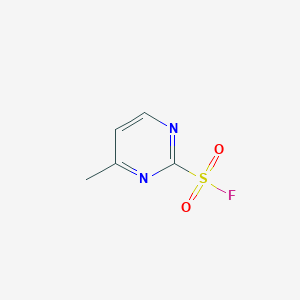
![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
